molecular formula C18H18Cl2N2O4 B1326841 [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid CAS No. 1142204-45-2

[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

Cat. No.: B1326841
CAS No.: 1142204-45-2
M. Wt: 397.2 g/mol
InChI Key: ORXJCMHSDJTIBU-UHFFFAOYSA-N
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Description

[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a synthetic organic compound characterized by its complex structure, which includes both dichlorobenzyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid typically involves multiple steps:

  • Formation of the Dichlorobenzyl Intermediate

      Starting Material: 2,4-Dichlorobenzyl chloride.

      Reaction: Nucleophilic substitution with an amine to form 2,4-dichlorobenzylamine.

      Conditions: This reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

  • Coupling with the Methoxyphenyl Group

      Starting Material: 4-Methoxyphenylacetic acid.

      Reaction: Formation of an amide bond between the 2,4-dichlorobenzylamine and 4-methoxyphenylacetic acid.

      Conditions: This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent.

  • Oxidation to Form the Final Product

      Reaction: Oxidation of the intermediate to introduce the oxoethyl group.

      Conditions: This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to avoid over-oxidation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation helps in maintaining the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Products: Introduction of oxo groups, leading to the formation of ketones or aldehydes.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Products: Reduction of carbonyl groups to alcohols.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride.

      Products: Formation of substituted derivatives by replacing functional groups.

Common Reagents and Conditions

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: DMAP, triethylamine.

    Temperature: Reactions are typically carried out at room temperature to moderate heat (25-80°C).

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Protein Binding Studies: Used in studies to understand protein-ligand interactions.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism by which [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-hydroxyphenyl)amino]acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-chlorophenyl)amino]acetic acid: Contains a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

    [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid: is unique due to the presence of both dichlorobenzyl and methoxyphenyl groups, which confer specific chemical and biological properties that are not observed in its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields

Biological Activity

The compound [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure features a dichlorobenzyl moiety, an amino group, and a methoxyphenyl group, which contribute to its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18Cl2N2O3C_{16}H_{18}Cl_2N_2O_3, with a molecular weight of approximately 371.24 g/mol. The presence of both hydrophilic and hydrophobic groups suggests that the compound may interact with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may be relevant in treating conditions such as inflammation or cancer.
  • Receptor Modulation : The dichlorobenzyl group may facilitate interactions with protein pockets, influencing receptor activity and downstream signaling pathways.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives have been tested for their ability to inhibit COX-2 and TNF-α expression:

CompoundCOX-2 Inhibition (%)TNF-α Suppression (%)
Indomethacin66.2366.45
Compound 1k68.3270.10
Compound 1m78.8068.43

These results suggest that the compound could be effective in managing inflammatory conditions without causing gastrointestinal damage commonly associated with traditional NSAIDs .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in terms of its ability to scavenge free radicals. Studies indicate that similar compounds demonstrate effective hydroxyl radical scavenging abilities compared to standard antioxidants like vitamin C:

CompoundIC50 (µM)
Vitamin C60.51 ± 1.02
Compound A28.30 ± 1.17
Compound B64.66 ± 2.43

This suggests potential applications in oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties against various pathogens. These findings highlight the potential for developing new antibiotics based on this molecular scaffold.

Case Studies

  • In Vivo Studies : In a study where related compounds were administered to animal models, significant reductions in inflammation markers were observed after treatment with derivatives similar to this compound.
  • Molecular Docking Studies : Computational studies have demonstrated favorable binding affinities between the compound and key enzymes involved in metabolic processes, suggesting a mechanism for its biological effects .

Properties

IUPAC Name

2-(N-[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4/c1-26-15-6-4-14(5-7-15)22(11-18(24)25)10-17(23)21-9-12-2-3-13(19)8-16(12)20/h2-8H,9-11H2,1H3,(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXJCMHSDJTIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131052
Record name Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142204-45-2
Record name Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142204-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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